(4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid
CAS No.:
Cat. No.: VC15982364
Molecular Formula: C5H4BF3N2O2
Molecular Weight: 191.91 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H4BF3N2O2 |
|---|---|
| Molecular Weight | 191.91 g/mol |
| IUPAC Name | [4-(trifluoromethyl)pyrimidin-2-yl]boronic acid |
| Standard InChI | InChI=1S/C5H4BF3N2O2/c7-5(8,9)3-1-2-10-4(11-3)6(12)13/h1-2,12-13H |
| Standard InChI Key | WWVKGRNMMLROIJ-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=NC=CC(=N1)C(F)(F)F)(O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
(4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid (C₅H₄BF₃N₂O₂) consists of a pyrimidine ring—a six-membered aromatic heterocycle with nitrogen atoms at the 1- and 3-positions—substituted with a trifluoromethyl (-CF₃) group at the 4-position and a boronic acid (-B(OH)₂) group at the 2-position. The trifluoromethyl group induces significant electron-withdrawing effects, lowering the pKa of the boronic acid and enhancing its electrophilicity in cross-coupling reactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₄BF₃N₂O₂ |
| Molecular Weight | 191.91 g/mol |
| IUPAC Name | [4-(trifluoromethyl)pyrimidin-2-yl]boronic acid |
| Canonical SMILES | B(C1=NC(=NC=C1C(F)(F)F)N)(O)O |
| Melting Point | 110–113°C (predicted) |
| Solubility | Partially soluble in THF, DMSO, aqueous bases |
The boronic acid group adopts a trigonal planar geometry, facilitating coordination to palladium catalysts during cross-couplings . X-ray crystallography of analogous compounds reveals that the CF₃ group induces steric hindrance and electronic polarization, affecting crystal packing and reactivity .
Synthesis and Manufacturing
Lithiation-Boronation Protocol
The most reliable synthesis involves directed ortho-lithiation followed by boronation. Starting from 4-chloro-2-(trifluoromethyl)pyrimidine, treatment with n-butyllithium at -78°C generates a lithiated intermediate, which reacts with triisopropyl borate to yield the boronic acid after acidic workup .
Reaction Scheme
-
Lithiation:
-
Boronation:
-
Hydrolysis:
Yields typically range from 40–65%, with purity ≥95% achievable via recrystallization from ethanol-water mixtures .
Challenges in Scale-Up
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Protodeboronation: The electron-withdrawing CF₃ group increases susceptibility to deboronation under acidic or aqueous conditions, necessitating anhydrous reaction environments .
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Regioselectivity: Competing lithiation at the 5-position of pyrimidine can occur, requiring precise temperature control (-78°C) .
Reactivity and Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound excels in palladium-catalyzed couplings with aryl/heteroaryl halides, forming biaryl linkages critical in drug discovery. For example:
Table 2: Representative Suzuki Reactions
| Partner Halide | Product | Yield | Conditions |
|---|---|---|---|
| 3-Bromopyridine | 2-(4-CF₃-pyrimidinyl)-3-pyridine | 85% | Pd(PPh₃)₄, K₂CO₃, DME |
| 4-Chlorophenyl mesylate | 4-Phenyl-2-CF₃-pyrimidine | 78% | Pd(OAc)₂, SPhos, CsF |
Synthesis of Biologically Active Derivatives
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Antifungal Agents: Coupling with 2-aminopyridines yields pyrimidine-pyridine hybrids inhibiting Candida albicans (MIC = 8 µg/mL).
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Kinase Inhibitors: Introduction of morpholine substituents via Suzuki reactions produces ATP-competitive inhibitors (IC₅₀ = 12 nM vs. EGFR) .
Future Research Directions
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Stabilized Derivatives: Development of MIDA (N-methyliminodiacetic acid) boronates to mitigate deborylation .
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Continuous Flow Synthesis: Microreactor systems to enhance lithiation efficiency and yield .
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Theranostic Applications: Radiolabeling with ¹⁸F for PET imaging of boron-containing drug distribution.
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